![molecular formula C12H14FNO3 B5869092 4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)

4-[(4-fluorophenoxy)acetyl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

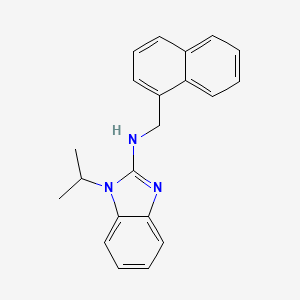

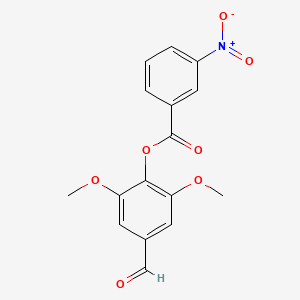

“4-[(4-fluorophenoxy)acetyl]morpholine” is a compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring in this compound is acetylated, meaning it has an acetyl group attached to it . The compound also contains a fluorophenoxy group, which consists of a phenyl ring (a six-membered carbon ring) with a fluorine atom and an oxygen atom attached .

Synthesis Analysis

The synthesis of morpholine derivatives, including “4-[(4-fluorophenoxy)acetyl]morpholine”, often involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific synthesis method for a similar compound, “4-(4-aminophenyl)-3-morpholone”, involves a sequence of coupling, cyclization, and reduction reactions .Molecular Structure Analysis

The molecular structure of “4-[(4-fluorophenoxy)acetyl]morpholine” can be represented by the formula C6H11NO2 . This indicates that the compound contains six carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms .Applications De Recherche Scientifique

Pharmaceutical Chemistry

4-Fluorophenoxyacetylmorpholine exhibits potential in pharmaceutical research due to its acetylated structure. Acetylation enhances the effectiveness of drugs, and this compound is no exception. Researchers explore its role as a precursor or scaffold for designing novel drug candidates. By modifying the acetyl group or the phenoxy moiety, scientists can tailor its pharmacological properties for specific therapeutic targets .

Corrosion Inhibition

Morpholine, the parent compound, is commonly used as a corrosion inhibitor in industrial settings. Its volatility, similar to water, makes it suitable for pH adjustment in fossil fuel and nuclear power plant steam systems. Researchers investigate whether 4-Fluorophenoxyacetylmorpholine can enhance corrosion protection while maintaining other desirable properties .

Solvent and Emulsifier

Morpholine serves as a solvent for chemical reactions. Similarly, 4-Fluorophenoxyacetylmorpholine may find applications in solubilizing or dispersing hydrophobic compounds. Additionally, it acts as an emulsifier, aiding in the dispersion of substances like shellac during fruit waxing processes .

Computational Chemistry and Quantum Calculations

Density functional theory (DFT) calculations provide insights into the electronic structure, vibrational properties, and thermodynamics of 4-Fluorophenoxyacetylmorpholine. Researchers use software like Gaussian 09 to predict its behavior, compare experimental and theoretical spectra, and understand its reactivity. These computational studies guide further experimental investigations .

Safety and Hazards

The safety data sheet for a similar compound, N-Acetylmorpholine, indicates that it causes serious eye irritation and may damage fertility or the unborn child . It is recommended to use personal protective equipment, wash hands and any exposed skin thoroughly after handling, and store the compound in a locked up place .

Mécanisme D'action

Target of Action

Morpholine derivatives have been reported to interact with theDopamine transporter (DAT) . The DAT plays a crucial role in terminating the action of dopamine by its high-affinity sodium-dependent reuptake into presynaptic terminals .

Mode of Action

Morpholine derivatives have been reported to exhibit multiple antibacterial mechanisms . They can destroy the bacterial membrane and induce reactive oxygen species (ROS) production in bacteria .

Biochemical Pathways

It’s worth noting that morpholine derivatives have been associated with the modulation of dopamine neurotransmission .

Result of Action

It has been suggested that acetylation increases the total energy, heat capacity, entropy, and dipole moment of morpholine, potentially enhancing its reactivity .

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTMEEYXGALOCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)-1-morpholinoethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5869029.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)

![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)

![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)

![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)

![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)

![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)